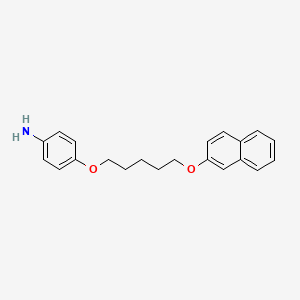
ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, p-(5-(2-naphthyloxy)pentyloxy)- is a bioactive chemical.
Applications De Recherche Scientifique
Proton Transfer and Structure
- N-salicylideneaniline-type compounds, including derivatives of aniline, exhibit significant proton transfer and intramolecular hydrogen bond characteristics. These properties are influenced by π-electron delocalization, impacting their stability and structure (Inabe et al., 1994).
Polymer Applications
- Aniline derivatives have been investigated in the formation of copolymers, displaying significant electrochemical and spectroelectrochemical properties, making them suitable for various material applications (Chung et al., 2001).
- Poly(naphthylamine) copolymers demonstrate antimicrobial effects, suggesting potential use in biomaterials for food packaging and medical devices (Riaz & Ashraf, 2013).
Optical Properties
- Aniline derivatives have been studied for their ultra-violet absorption spectra, providing insights into their photophysical properties and potential applications in light-sensitive materials and technologies (Lin & Lin, 1961).
Chemical Interaction and Catalysis
- Aniline compounds interact with various substances, influencing reactions like ozonation, which is significant for understanding chemical pathways and environmental impact (Tekle-Röttering et al., 2016).
- Specific aniline derivatives are used in the synthesis of novel titanium complexes, showing high catalytic performance for ethylene polymerization, indicating potential industrial applications (Ping, 2007).
Sensor Applications
- Aniline-based materials have been utilized in sensor applications, exploiting their properties for detecting and measuring various chemical substances (Shoji & Freund, 2001).
Environmental Impact
- Research on aniline degradation by specific bacterial strains contributes to understanding environmental pollution control and remediation strategies (Wen-hui, 2008).
Propriétés
Numéro CAS |
111935-92-3 |
|---|---|
Nom du produit |
ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- |
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-(5-naphthalen-2-yloxypentoxy)aniline |
InChI |
InChI=1S/C21H23NO2/c22-19-9-12-20(13-10-19)23-14-4-1-5-15-24-21-11-8-17-6-2-3-7-18(17)16-21/h2-3,6-13,16H,1,4-5,14-15,22H2 |
Clé InChI |
DNEFVGDOXSNBTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N |
Apparence |
Solid powder |
Autres numéros CAS |
111935-92-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aniline, p-(5-(2-naphthyloxy)pentyloxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



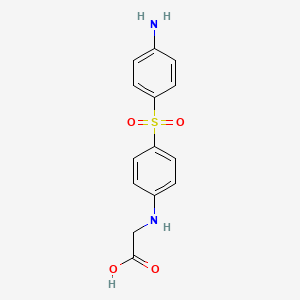
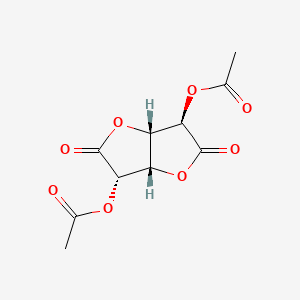
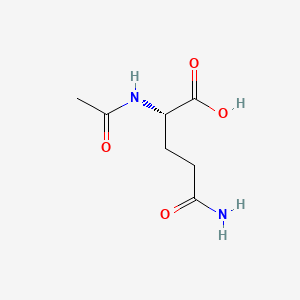
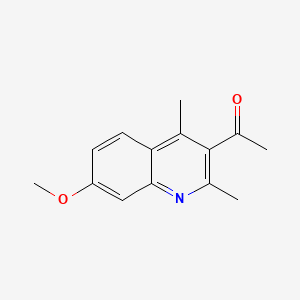
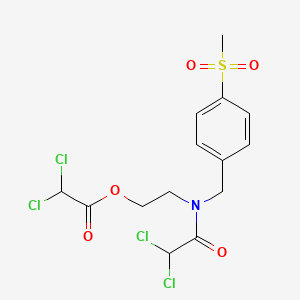
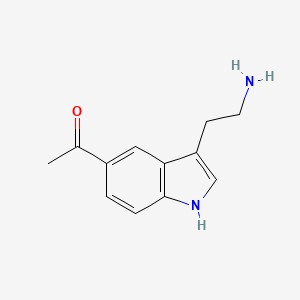
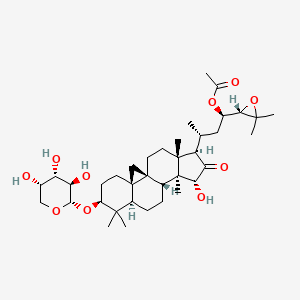
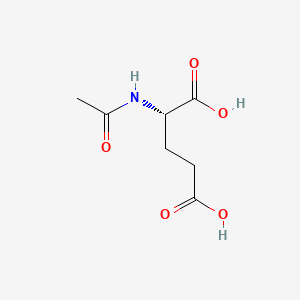
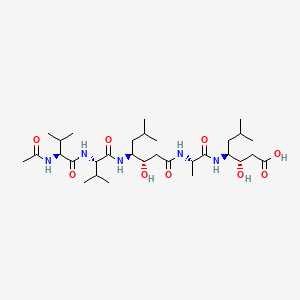

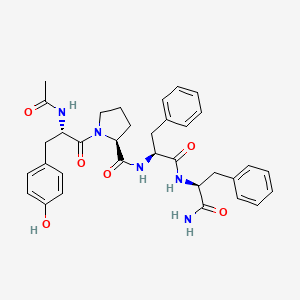

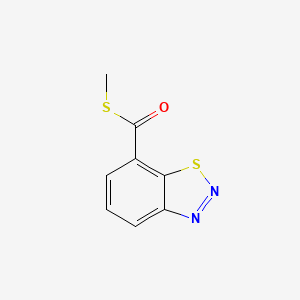
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)